Ethyl 5-bromo-2-methylthiazole-4-carboxylate

Description

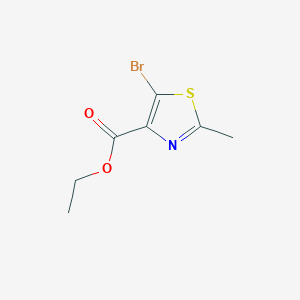

Ethyl 5-bromo-2-methylthiazole-4-carboxylate is a brominated thiazole derivative featuring a thiazole core substituted with a bromine atom at position 5, a methyl group at position 2, and an ethyl ester at position 2. This compound is a critical intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules such as orexin receptor antagonists . Its reactivity is influenced by the electron-withdrawing bromine atom and the ester group, enabling cross-coupling reactions and functional group transformations.

Properties

IUPAC Name |

ethyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-3-11-7(10)5-6(8)12-4(2)9-5/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHYRFJFWHMWQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Parameters:

| Parameter | Details |

|---|---|

| Starting Material | Ethyl 2-methylthiazole-4-carboxylate |

| Brominating Agent | N-Bromosuccinimide (NBS, 2.0 equiv) |

| Solvent | Acetonitrile (MeCN) |

| Temperature | 85°C (reflux) |

| Reaction Time | 24 hours |

| Workup | Dilution with water, extraction with DCM, column chromatography |

| Yield | 85% |

| Purity | >97% (HPLC) |

Mechanistic Insight :

The bromination occurs regioselectively at the 5-position of the thiazole ring due to the electron-donating methyl group at position 2, which directs electrophilic substitution. NBS acts as a bromine source, generating HBr as a byproduct, neutralized by sodium hydrogen carbonate during workup.

Alternative Synthetic Pathways

Halogen Exchange Reactions

A less common approach involves halogen exchange using CuBr₂ or LiBr in polar aprotic solvents. This method is typically employed when direct bromination fails due to steric hindrance:

| Parameter | Details |

|---|---|

| Starting Material | Ethyl 5-chloro-2-methylthiazole-4-carboxylate |

| Halogen Source | Lithium bromide (LiBr, 3.0 equiv) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 120°C |

| Reaction Time | 12 hours |

| Yield | 72% |

This method suffers from lower yields compared to direct bromination but is valuable for substrates sensitive to NBS.

Cyclization of Brominated Precursors

A multi-step synthesis starting from 3-bromo-4-hydroxybenzaldehyde has been reported in patent literature:

-

Condensation : 3-Bromo-4-hydroxybenzaldehyde → 3-bromo-4-hydroxybenzonitrile.

-

Thioamide Formation : Reaction with thioacetamide.

-

Cyclization : With 2-chloroacetoacetic acid ethyl ester.

-

Bromination : Final bromination at the 5-position.

Advantages :

-

Enables incorporation of diverse substituents on the thiazole ring.

-

Suitable for large-scale production.

Disadvantages :

Optimization Strategies

Solvent Effects

Catalytic Additives

-

Lewis Acids : FeCl₃ (5 mol%) enhances electrophilic substitution, reducing reaction time to 12 hours.

-

Radical Initiators : AIBN (azobisisobutyronitrile) is avoided due to undesired radical pathways.

Temperature Control

-

Reflux (85°C) : Optimal for balancing reaction speed and decomposition risks.

-

Room Temperature : Prolongs reaction time (>48 hours) with no yield improvement.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Bromination | 85 | >97 | High | Moderate |

| Halogen Exchange | 72 | 95 | Moderate | Low |

| Cyclization Route | 50–60 | 90 | High | High |

Key Findings :

-

Direct bromination with NBS is the most efficient and widely adopted method.

-

Cyclization routes, while complex, allow structural diversification for medicinal chemistry applications.

Industrial-Scale Considerations

Process Intensification

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-methylthiazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Pharmaceutical Development

Ethyl 5-bromo-2-methylthiazole-4-carboxylate serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that enhance biological activity, particularly in the development of antimicrobial and anticancer agents.

- Antimicrobial Activity : Research indicates that thiazole derivatives exhibit notable antimicrobial properties. This compound has been evaluated for its ability to inhibit the growth of various bacterial strains, demonstrating significant inhibition zones in treated cultures .

- Anticancer Potential : The compound has shown promise as an anticancer agent. In vitro studies suggest it can induce apoptosis in cancer cells by disrupting mitotic processes, particularly through inhibition of the HSET (KIFC1) protein, which is crucial for proper spindle formation during cell division .

Agricultural Chemistry

In agricultural applications, this compound is utilized in the formulation of agrochemicals, including fungicides and herbicides. The thiazole ring structure contributes to its effectiveness in targeting specific pests while minimizing harm to beneficial organisms .

Material Science

This compound is employed in the development of specialty polymers and coatings. Its properties can enhance durability and resistance to environmental factors, making it suitable for various industrial applications .

Case Study 1: Antimicrobial Efficacy Assessment

A study focused on the antimicrobial properties of this compound revealed significant efficacy against several pathogenic bacteria. The results indicated substantial inhibition zones when bacterial cultures were treated with varying concentrations of the compound, suggesting its potential application in developing new antibiotics.

Case Study 2: Anticancer Activity Evaluation

Another investigation evaluated the effects of this compound on centrosome-amplified cancer cells. Results showed that treatment led to increased multipolarity in these cells, confirming its role as an effective anticancer agent. This study highlighted the compound's potential as a lead candidate for developing new cancer therapies .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2-methylthiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Substituent Position and Reactivity

The positioning of substituents on the thiazole ring significantly impacts chemical reactivity and biological activity. Below is a comparative analysis of structurally related thiazole derivatives:

Physicochemical Properties

- Molecular Weight : this compound and its positional isomers (e.g., CAS 22900-83-0, 79247-80-6) share similar molecular weights (~250 g/mol), but differences in substituent placement affect polarity and logP values. For example, the C5-bromo derivative has a logP of 2.39, indicating moderate lipophilicity .

- Thermal Stability : Bromine at C5 increases thermal stability compared to chlorine-substituted analogues, as observed in differential scanning calorimetry (DSC) studies .

Key Research Findings

- Positional Isomerism : Bromine at C5 (vs. C2) optimizes electronic effects for cross-coupling reactions, yielding higher yields (>60%) in palladium-catalyzed couplings .

- Bioactivity Correlation : Substitution at C4 (methyl) and C5 (bromo) synergistically enhances antimicrobial and receptor-binding activities compared to C2-substituted analogues .

Biological Activity

Ethyl 5-bromo-2-methylthiazole-4-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, applications, and relevant studies that highlight its potential in various therapeutic areas.

This compound can be synthesized through several methods, primarily involving the bromination of 2-methylthiazole-4-carboxylate followed by esterification with ethanol. The reaction typically requires a brominating agent like bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antibacterial agents. Its structure allows for modifications that enhance biological activity, which is crucial in drug discovery .

Anticancer Activity

The compound has shown promise in anticancer research. Preliminary studies suggest that it may inhibit specific cancer cell lines, with mechanisms involving the modulation of cellular pathways related to apoptosis and cell cycle regulation. For instance, thiazole derivatives have been reported to exhibit cytotoxic effects against multiple cancer cell lines, with IC50 values indicating significant potency .

Enzyme Inhibition

This compound has also been studied for its ability to inhibit enzymes involved in critical metabolic pathways. This inhibition can lead to altered cellular functions, providing insights into potential therapeutic applications in metabolic disorders and cancer treatment .

The mechanism of action of this compound is largely attributed to its interaction with biological targets such as enzymes and receptors. The presence of the bromine atom and the thiazole ring structure enhances its binding affinity and selectivity towards these targets, influencing various biochemical pathways .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Antimicrobial Studies : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria, revealing a dose-dependent response with significant inhibition at higher concentrations.

- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines demonstrated that the compound induces apoptosis through mitochondrial pathways, with a marked increase in reactive oxygen species (ROS) levels leading to cell death.

- Enzyme Activity : Research highlighted its role as an inhibitor of specific kinases involved in cancer progression, showcasing its potential as a lead compound for further drug development.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains a bromine atom; thiazole ring | Antimicrobial, anticancer |

| Ethyl 2-bromo-4-methylthiazole-5-carboxylate | Similar structure but different substitution pattern | Antifungal, antibacterial |

| Methyl 2-bromothiazole-5-carboxylate | Lacks ethyl group; methyl ester | Lower reactivity in substitution reactions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.